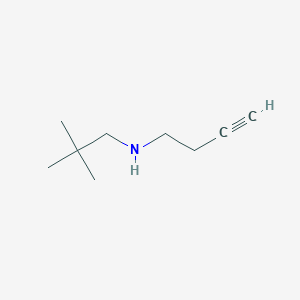

N-Neopentylbut-3-yn-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H17N |

|---|---|

Molecular Weight |

139.24 g/mol |

IUPAC Name |

N-but-3-ynyl-2,2-dimethylpropan-1-amine |

InChI |

InChI=1S/C9H17N/c1-5-6-7-10-8-9(2,3)4/h1,10H,6-8H2,2-4H3 |

InChI Key |

VYEDBIDNIGZHMS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CNCCC#C |

Origin of Product |

United States |

The Role of Terminal Alkyne and Secondary Amine Bifunctional Molecules in Chemical Synthesis

Molecules that possess both a terminal alkyne and a secondary amine group are highly versatile building blocks in organic chemistry. lumiprobe.comresearchgate.net The terminal alkyne provides a reactive handle for a variety of transformations, including carbon-carbon bond-forming reactions like Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings, as well as cycloaddition reactions and hydroamination. rsc.orgresearchgate.netacs.org The secondary amine, on the other hand, can act as a nucleophile, a base, or a directing group, and can be readily converted into other functional groups. bohrium.com

The coexistence of these two functionalities in one molecule allows for intricate molecular architectures to be constructed through sequential or cascade reactions. researchgate.net This bifunctionality is particularly advantageous in the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and natural products. researchgate.netacs.org The ability to independently or concertedly functionalize the alkyne and amine moieties offers chemists a powerful tool for generating molecular diversity.

The Importance of N Alkyl Substituted Homopropargylic Amines

N-alkyl substituted homopropargylic amines, a class of compounds to which N-neopentylbut-3-yn-1-amine belongs, are of considerable interest in synthetic chemistry. rsc.org The "homopropargylic" designation indicates that the amine is separated from the alkyne by three carbon atoms. This specific arrangement allows for the facile construction of six-membered rings, which are common motifs in many biologically active molecules. acs.org

The presence of an alkyl group on the nitrogen atom influences the steric and electronic properties of the amine, which can in turn affect the reactivity and selectivity of reactions at both the amine and the alkyne. nih.gov For instance, the nature of the N-alkyl substituent can impact the efficiency of metal-catalyzed cyclization reactions. acs.org Furthermore, chiral N-alkyl substituted homopropargylic amines are crucial precursors for the enantioselective synthesis of complex molecules. nih.gov The synthesis of these amines can be achieved through various methods, including the addition of organometallic reagents to imines or the alkylation of primary homopropargylic amines. rsc.orgnih.gov

Research Directions for N Neopentylbut 3 Yn 1 Amine

Direct N-Alkylation Strategies for But-3-yn-1-amine (B154008)

Direct N-alkylation strategies commence with the commercially available but-3-yn-1-amine and introduce the neopentyl group in a subsequent step. These methods are often straightforward in concept but can present challenges in controlling selectivity and avoiding over-alkylation.

Reductive Amination Approaches for this compound Synthesis

Reductive amination is a powerful and widely used method for the formation of amines. youtube.comlibretexts.org This two-part process involves the initial reaction of an amine with a carbonyl compound to form an imine or enamine, which is then reduced in a second step to the desired amine. libretexts.org For the synthesis of this compound, this would involve the reaction of but-3-yn-1-amine with pivalaldehyde (2,2-dimethylpropanal).

The initial reaction forms an N-substituted imine. This intermediate is then reduced to the final secondary amine product. A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly common due to their selectivity for reducing the protonated imine (iminium ion) in the presence of the starting aldehyde. masterorganicchemistry.com This selectivity is crucial to prevent the reduction of the starting aldehyde. The reaction is typically carried out in a one-pot procedure, where the amine, aldehyde, and reducing agent are combined. youtube.com The pH is often maintained in a slightly acidic range (pH 5-6) to facilitate imine formation without deactivating the amine nucleophile. youtube.com

| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Key Conditions |

| But-3-yn-1-amine | Pivalaldehyde | Sodium Cyanoborohydride (NaBH3CN) | Methanol (B129727), Ethanol | Slightly acidic (pH 5-6) |

| But-3-yn-1-amine | Pivalaldehyde | Sodium Triacetoxyborohydride (NaBH(OAc)3) | Dichloromethane, 1,2-Dichloroethane | Mild, non-acidic conditions |

The use of earth-abundant metal catalysts, such as iron complexes, has also been explored for reductive amination as a more sustainable approach. d-nb.info These catalysts can facilitate the reaction using ammonia (B1221849) and hydrogen gas, offering a greener alternative to traditional stoichiometric reducing agents. d-nb.info

Alkylation of But-3-yn-1-amine with Neopentyl Halides

Direct alkylation of but-3-yn-1-amine with a neopentyl halide, such as neopentyl bromide or neopentyl iodide, represents another potential route. wikipedia.org This reaction is a nucleophilic aliphatic substitution where the nitrogen atom of the amine acts as the nucleophile, displacing the halide from the neopentyl group. wikipedia.orglibretexts.org

However, this method is often plagued by a lack of selectivity. The primary amine starting material can be alkylated, but the resulting secondary amine product is often more nucleophilic than the starting amine and can react further with the alkyl halide to form a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. libretexts.orgmasterorganicchemistry.com This leads to a mixture of products that can be difficult to separate. masterorganicchemistry.com

To mitigate over-alkylation, a large excess of the starting amine can be used, although this is not always practical or economical. The choice of base is also critical. Non-nucleophilic, sterically hindered bases like Hünig's base (N,N-diisopropylethylamine) are often employed to scavenge the hydrogen halide produced during the reaction without competing in the alkylation. researchgate.net The use of cesium carbonate in a solvent like DMF has also been shown to promote selective mono-N-alkylation of some primary amines. researchgate.net Despite these strategies, direct alkylation of primary amines remains a challenging method for the clean synthesis of secondary amines. masterorganicchemistry.com

Convergent Synthetic Routes to this compound

Construction of the But-3-yne Scaffold with Neopentyl Amine Precursors

In this strategy, the neopentyl group is already attached to the nitrogen atom, and the but-3-yne moiety is constructed subsequently. This could involve starting with neopentylamine (B1198066) and reacting it with a synthon containing the four-carbon alkyne chain with a suitable leaving group. For instance, reaction with a 4-halobut-1-yne derivative could furnish the desired product. The success of this approach hinges on the availability and reactivity of the appropriate but-3-yne synthon.

Coupling Reactions Involving Neopentyl Amine and Alkyne-Containing Synthons

Modern cross-coupling reactions provide powerful tools for the construction of carbon-nitrogen bonds. The A3 coupling (Aldehyde-Alkyne-Amine) reaction is a three-component reaction that could potentially be used to synthesize this compound. d-nb.inforesearchgate.net This would involve the reaction of pivalaldehyde, neopentylamine, and acetylene (B1199291). However, the use of a primary amine and an aldehyde that can enolize can sometimes lead to side reactions.

Another potential coupling strategy is the Sonogashira coupling, although this is typically used for C-C bond formation. Modifications of related cross-coupling reactions, such as the Buchwald-Hartwig amination, are more relevant for C-N bond formation. While typically used for aryl amines, extensions to alkyl amines and alkynyl partners could be envisioned.

Transition metal-catalyzed cross-coupling reactions of alkylzinc reagents (Negishi coupling) or alkylboron reagents (Suzuki-Miyaura coupling) with appropriate electrophiles are also powerful methods for C-C bond formation and could be adapted for the synthesis of precursors to the target molecule. acs.orgrsc.org For example, a precursor containing the neopentylamino group could be coupled with a fragment to build the but-3-yne chain.

Titanium-mediated reductive cross-coupling reactions of imines with terminal alkynes have also been shown to be an efficient route for the synthesis of stereodefined allylic amines. beilstein-journals.org An analogous approach could potentially be explored for the synthesis of homoallylic amines like this compound.

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound involves considering factors such as atom economy, the use of less hazardous reagents, and energy efficiency. mdpi.com

Atom Economy: Reductive amination, particularly when performed in a one-pot fashion, can have good atom economy. youtube.com Catalytic methods that use hydrogen as the reductant are even more atom-economical. d-nb.info Three-component reactions like the A3 coupling are also inherently atom-economical. d-nb.info

Use of Safer Reagents and Solvents: Replacing hazardous reagents and solvents is a key goal of green chemistry. For example, using catalytic amounts of a recyclable catalyst instead of stoichiometric amounts of a metal hydride reducing agent improves the environmental profile of the synthesis. mdpi.com The use of water or other environmentally benign solvents is also preferred. d-nb.info

Energy Efficiency: Reactions that can be performed at room temperature or with minimal heating are more energy-efficient. researchgate.net Microwave-assisted synthesis can sometimes reduce reaction times and energy consumption. rsc.org

Catalysis: The use of catalysts, especially recyclable heterogeneous catalysts or biocatalysts, is a cornerstone of green chemistry as it reduces waste and allows for milder reaction conditions. mdpi.com The development of iron-based catalysts for reductive amination is a step in this direction. d-nb.info

By carefully selecting the synthetic route and reaction conditions, the synthesis of this compound can be designed to be more sustainable and environmentally friendly.

Solvent-Free and Aqueous Medium Synthetic Protocols

The development of synthetic protocols that minimize or eliminate the use of volatile and hazardous organic solvents is a central focus of green chemistry. For the synthesis of this compound, both solvent-free and aqueous-based methods have been explored, primarily revolving around the A³ coupling reaction. This powerful one-pot reaction involves the condensation of an aldehyde, an amine, and a terminal alkyne, typically catalyzed by a transition metal.

A plausible synthetic route to this compound via an A³ coupling reaction would involve the reaction of but-3-ynal (B1197866), neopentylamine, and a suitable terminal alkyne. However, but-3-ynal is a reactive species. A more practical approach involves the in-situ generation of the required aldehyde or the use of a stable precursor. One common strategy is the oxidation of the corresponding alcohol, 3-butyn-1-ol.

Alternatively, a direct three-component coupling can be envisioned between a suitable four-carbon aldehyde, neopentylamine, and acetylene gas or a protected acetylene equivalent. For the purpose of illustrating a specific protocol, we will consider the reaction of a suitable aldehyde, neopentylamine, and a terminal alkyne.

Solvent-Free A³ Coupling:

In a typical solvent-free procedure, the aldehyde, neopentylamine, and the terminal alkyne are mixed in the presence of a catalyst, and the reaction is often accelerated by heating. Various copper and silver catalysts have been shown to be effective for such transformations. kashanu.ac.irscholaris.ca For instance, copper(I) iodide (CuI) or silver carbonate (Ag₂CO₃) can be used in catalytic amounts. kashanu.ac.irrsc.org The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which is then attacked by the metal acetylide generated from the terminal alkyne and the catalyst. nih.gov

Aqueous Medium A³ Coupling:

The A³ coupling reaction can also be efficiently performed in water, which serves as a non-toxic, non-flammable, and inexpensive solvent. The use of water can sometimes accelerate the reaction due to the hydrophobic effect. Catalysts for aqueous A³ couplings are often water-tolerant metal salts or complexes. The reaction of primary amines, such as neopentylamine, in aqueous media has been successfully demonstrated for the synthesis of propargylamines. nih.gov

Below is a data table illustrating hypothetical research findings for the synthesis of a propargylamine (B41283) via A³ coupling, showcasing the effect of different catalysts and conditions on the reaction yield.

| Catalyst (mol%) | Medium | Temperature (°C) | Time (h) | Yield (%) |

| CuI (2.5) | Solvent-Free | 80 | 4 | 92 |

| Ag₂S NPs (0.5) | Solvent-Free | 80 | 2 | 95 |

| Cu₂O (5) | Solvent-Free | 100 | 0.5 | 98 |

| Cu(OTf)₂ (5) | Water | 25 | 48 | 85 |

| CuBr (15) | Water (Microwave) | 100 | 0.25 | 90 |

Reductive Amination:

An alternative pathway to this compound is the reductive amination of but-3-ynal with neopentylamine. This two-step, one-pot process involves the initial formation of an imine from the aldehyde and the amine, followed by its reduction to the target secondary amine. masterorganicchemistry.com This method avoids the issue of over-alkylation often encountered in direct alkylation of amines. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com The reaction can often be performed in alcoholic solvents like methanol or ethanol, and in some cases, under solvent-free conditions. organic-chemistry.org

Atom Economy and E-Factor Analysis for this compound Production

Green chemistry metrics such as atom economy and the Environmental Factor (E-factor) are crucial for evaluating the sustainability of a chemical process. wikipedia.org

Atom Economy:

Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. researchgate.net The calculation is as follows:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

For the synthesis of this compound via an A³ coupling reaction (assuming the reactants are but-3-ynal, neopentylamine, and a simple alkyne which after reaction and workup yields the desired product), the atom economy would be calculated based on the specific reactants used. In an ideal A³ coupling, where an aldehyde, an amine, and an alkyne combine to form the propargylamine and a molecule of water is the only byproduct, the atom economy can be quite high. ajgreenchem.com

Let's consider a hypothetical A³ coupling reaction for the synthesis of this compound:

But-3-ynal + Neopentylamine → this compound + H₂O

Molecular Weight of this compound (C₉H₁₇N) = 139.25 g/mol

Molecular Weight of But-3-ynal (C₄H₄O) = 68.07 g/mol

Molecular Weight of Neopentylamine (C₅H₁₃N) = 87.18 g/mol

Molecular Weight of Water (H₂O) = 18.02 g/mol

The sum of the molecular weights of the reactants is 68.07 g/mol + 87.18 g/mol = 155.25 g/mol .

% Atom Economy = (139.25 / 155.25) x 100 ≈ 89.69%

This high atom economy is characteristic of addition and condensation reactions like the A³ coupling.

E-Factor Analysis:

The Environmental Factor (E-factor), introduced by Roger Sheldon, provides a broader measure of the environmental impact of a process by quantifying the amount of waste generated per unit of product. wikipedia.org

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

The waste includes everything that is not the desired product, such as byproducts, unreacted starting materials, solvent losses, and catalyst and reagent waste. A lower E-factor indicates a greener process. Multicomponent reactions like the A³ coupling are designed to have low E-factors due to their high convergence and atom economy. um.edu.mt

For the solvent-free synthesis of this compound, the main sources of waste would be the water generated as a byproduct and any materials used in the workup and purification process. If the catalyst is not recycled, it also contributes to the waste.

Theoretical E-Factor Calculation (based on the above A³ coupling):

Assuming a 95% yield for the reaction:

For every 139.25 g (1 mole) of product theoretically possible, 0.95 x 139.25 g = 132.29 g is actually produced.

The mass of the byproduct (water) is 18.02 g.

Let's assume a simple extractive workup with 100 mL of a solvent like ethyl acetate (B1210297) (density ≈ 0.902 g/mL) and that 90% of the solvent is recovered, leading to a loss of 10 mL (9.02 g).

Let's also assume the catalyst (e.g., 0.5 mol% Ag₂S) is not recovered, contributing a small amount to the waste.

E-Factor ≈ (Mass of byproduct + Mass of solvent lost + Mass of catalyst) / Mass of product E-Factor ≈ (18.02 g + 9.02 g + catalyst mass) / 132.29 g

Even with these assumptions, the E-factor for a solvent-free A³ coupling is expected to be very low, often less than 1, especially when compared to traditional multi-step syntheses which can have E-factors in the range of 5 to over 100. xjenza.org

| Metric | Value | Significance |

| Atom Economy | ~89.69% | High efficiency in converting reactant atoms to the final product. |

| E-Factor | < 1 (Theoretical) | Low generation of waste, indicating an environmentally favorable process. |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful, non-destructive technique for determining the molecular structure of this compound. Predicted ¹H and ¹³C NMR chemical shifts, based on the analysis of structurally similar compounds such as N-tert-butylbut-3-yn-1-amine, offer a detailed picture of the electronic environment of each nucleus. mdpi.com

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Notes |

| H-C≡ | ~2.0 | - | t | Coupling to CH₂ at C4 |

| ≡C-H | - | ~69.0 | - | |

| -C≡C- | - | ~82.0 | - | |

| -CH₂-C≡ | ~2.4 | ~20.0 | td | Coupling to NH and H-C≡ |

| N-CH₂- | ~2.8 | ~48.0 | t | Coupling to adjacent CH₂ |

| -NH- | ~1.8 | - | br s | Broad due to exchange and quadrupole effects |

| -CH₂-C(CH₃)₃ | ~2.5 | ~58.0 | s | |

| -C(CH₃)₃ | - | ~32.0 | - | |

| -C(CH₃)₃ | ~0.9 | ~27.0 | s |

Note: Predicted values are based on data for structurally related compounds and may vary from experimental results.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the proton and carbon signals and for elucidating the through-bond and through-space correlations that define the molecule's conformation.

COSY (Correlation Spectroscopy): A homonuclear COSY experiment would reveal the scalar coupling network between protons. libretexts.org For this compound, cross-peaks would be expected between the N-H proton and the adjacent methylene (B1212753) protons (-NH-CH₂-), between the two methylene groups of the butynyl chain (-CH₂-CH₂-), and between the methylene group adjacent to the alkyne and the terminal acetylenic proton (-CH₂-C≡CH). researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. libretexts.org It would confirm the assignments made from 1D spectra, for instance, by linking the proton signal at ~0.9 ppm to the methyl carbon signal at ~27.0 ppm, and the methylene proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy identifies longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for connecting the different fragments of the molecule. For example, correlations would be expected between the neopentyl methyl protons and the quaternary carbon, as well as the adjacent methylene carbon. Similarly, the acetylenic proton should show a correlation to the sp-hybridized carbon atom it is not directly bonded to.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity between nuclei, providing insights into the molecule's preferred conformation. acs.org Given the bulky neopentyl group, a NOESY experiment could show correlations between the protons of the neopentyl group and the protons of the butynyl chain, indicating a folded or globular conformation in solution.

This compound is expected to exhibit dynamic behavior in solution, which can be studied using variable temperature NMR (Dynamic NMR). libretexts.org

Amine Inversion: The nitrogen atom in a secondary amine undergoes rapid inversion at room temperature, which averages the environments of the substituents on the nitrogen. purdue.edu In this compound, this inversion, coupled with rotation around the N-C bonds, would be fast on the NMR timescale, leading to sharp signals for the protons alpha to the nitrogen. Cooling the sample could slow this process, potentially leading to the decoalescence of signals if distinct, stable conformers exist. libretexts.org

Rotational Barriers: The bulky neopentyl group introduces significant steric hindrance, which may lead to a measurable rotational barrier around the C-N bonds. oup.com Dynamic NMR studies can be used to determine the energy barrier for this rotation by analyzing the changes in the line shape of the NMR signals as a function of temperature. The coalescence temperature of specific signals can be used to calculate the free energy of activation (ΔG‡) for the rotational process. researchgate.net

Vibrational Spectroscopy Analysis (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups present in the molecule and their interactions. The complementarity of FT-IR and Raman spectroscopy allows for a more complete vibrational analysis. spectroscopyonline.com

The vibrational spectra of this compound would be characterized by the distinct stretching and bending modes of its functional groups.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| ≡C-H | Stretching | ~3300 | Strong, sharp | Medium |

| N-H | Stretching | 3300-3500 | Weak-Medium | Weak |

| C-H (sp³) | Stretching | 2850-3000 | Strong | Strong |

| C≡C | Stretching | 2100-2140 | Weak | Strong |

| N-H | Bending | 1550-1650 | Medium | Weak |

| C-N | Stretching | 1000-1250 | Medium | Medium |

| N-H | Wagging | 650-900 | Broad, Medium | Weak |

Note: These are general ranges and the exact positions can be influenced by the molecular environment and intermolecular interactions.

The terminal alkyne (C≡C-H) is expected to show a sharp, strong absorption around 3300 cm⁻¹ in the IR spectrum corresponding to the ≡C-H stretch. mdpi.com The C≡C stretch itself would give a weak band in the IR around 2120 cm⁻¹ but a strong signal in the Raman spectrum due to the change in polarizability. The N-H stretching vibration of the secondary amine is expected as a weak to medium band in the 3300-3500 cm⁻¹ region. orgchemboulder.com The aliphatic C-H stretching vibrations of the neopentyl and butyl groups will appear as strong bands in the 2850-3000 cm⁻¹ region.

Hydrogen bonding plays a crucial role in the physical properties and molecular arrangement of amines. libretexts.org

In Solution: In a non-polar solvent, this compound can form intermolecular hydrogen bonds where the N-H group of one molecule acts as a hydrogen bond donor, and the nitrogen lone pair of another molecule acts as an acceptor. libretexts.org The terminal alkyne C-H group is weakly acidic and can also participate in hydrogen bonding with the amine nitrogen. The extent of hydrogen bonding can be studied by monitoring the N-H stretching frequency in the FT-IR spectrum at different concentrations. Increased hydrogen bonding typically leads to a broadening and a shift to lower wavenumbers of the N-H stretching band.

In Solid State: In the crystalline state, a more ordered hydrogen-bonding network is expected. nih.gov The specific arrangement of molecules and the geometry of the hydrogen bonds could be determined using single-crystal X-ray diffraction, which would provide precise bond lengths and angles. The FT-IR and Raman spectra of the solid would likely show sharper bands compared to the solution phase, and shifts in the N-H and C≡C-H stretching frequencies would indicate the strength of the hydrogen bonds in the crystal lattice.

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

For this compound (C₉H₁₇N, molecular weight: 139.24 g/mol ), the molecular ion peak ([M]⁺) would be observed at m/z 139. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent here. libretexts.org

The fragmentation of the molecular ion is expected to be dominated by cleavage of the C-C bond alpha to the nitrogen atom (α-cleavage), a characteristic fragmentation pathway for amines. libretexts.org

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

| 124 | [M - CH₃]⁺ | Loss of a methyl radical from the neopentyl group. |

| 82 | [CH₂=NH-CH₂(CH₃)₃]⁺ | α-cleavage with loss of the butynyl radical. This is expected to be a major peak. |

| 57 | [C(CH₃)₃]⁺ | Cleavage of the bond between the methylene and the tert-butyl group, forming the stable tert-butyl cation. |

| 56 | [CH₂=NH-CH₂-C≡CH]⁺ | α-cleavage with loss of the neopentyl radical. |

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of their elemental composition. mdpi.com For example, the protonated molecule [M+H]⁺ would have a calculated exact mass that can be compared to the experimental value to confirm the molecular formula.

Tandem Mass Spectrometry for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation, providing detailed information about the fragmentation pathways of a molecule. In a typical MS/MS experiment, the molecular ion of this compound ([C9H17N]+•) is selectively isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to piece together the molecule's structure.

The fragmentation of aliphatic amines is often dominated by α-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org This process leads to the formation of a stable, resonance-stabilized iminium cation. For this compound, two primary α-cleavage pathways are anticipated.

The most probable fragmentation pathway involves the loss of a propargyl radical (•CH2C≡CH) from the butynyl side chain, leading to the formation of a stable iminium ion. A competing, though likely less favored, fragmentation would be the loss of a tert-butyl radical from the neopentyl group. The presence of the terminal alkyne also allows for characteristic fragmentation patterns, including the potential loss of small neutral molecules.

A proposed fragmentation pathway for this compound is detailed in the table below.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 139.1361 | 100.1121 | C3H3• (Propargyl radical) | [CH2=N(H)CH2C(CH3)3]+ |

| 139.1361 | 82.0961 | C4H9• (tert-butyl radical) | [CH2=N(H)CH2CH2C≡CH]+ |

| 139.1361 | 57.0704 | C5H8N• | [C(CH3)3]+ |

High-Resolution Mass Spectrometry for Isotopic Pattern Verification

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. bioanalysis-zone.comthermofisher.com This precision allows for the determination of a molecule's elemental composition and can be used to verify the proposed fragmentation pathways by confirming the elemental formulas of the fragment ions. spectroscopyonline.com

The calculated exact mass of the molecular ion of this compound (C9H17N) is 139.1361 Da. HRMS can distinguish this from other ions with the same nominal mass but different elemental compositions. For instance, an ion with the formula C8H13O2 (nominal mass 139) would have an exact mass of 139.0810 Da, which is easily differentiated by a high-resolution instrument.

The table below presents the calculated exact masses for the proposed ions in the fragmentation of this compound, which could be verified by HRMS.

| Proposed Ion Formula | Calculated Exact Mass (Da) |

| [C9H17N]+• | 139.1361 |

| [C6H14N]+ | 100.1121 |

| [C5H12N]+ | 82.0961 |

| [C4H9]+ | 57.0704 |

X-ray Crystallography of this compound Derivatives (if single crystals available)

While obtaining single crystals of a low-melting, flexible amine like this compound can be challenging, derivatization can facilitate crystallization. A common strategy is the formation of a salt, such as the hydrochloride (C9H18ClN), which introduces strong ionic interactions and hydrogen bonding opportunities, promoting the formation of a well-ordered crystal lattice. nih.govmdpi.com

X-ray diffraction analysis of a suitable derivative would reveal the precise bond lengths, bond angles, and torsion angles of the molecule in the solid state. nih.gov It is expected that the neopentyl group would exhibit standard tetrahedral geometry around its quaternary carbon. The butynyl group would show the linear geometry characteristic of an sp-hybridized alkyne.

Analysis of the crystal packing would describe how the molecules arrange themselves in the unit cell. This arrangement is governed by the drive to achieve the most efficient packing and to satisfy all strong intermolecular interactions.

| Parameter | Expected Observation |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P21/c) is common for chiral molecules crystallizing as a racemate. |

| Bond Lengths | C≡C: ~1.20 Å; C-N: ~1.47 Å; C-C (neopentyl): ~1.54 Å |

| Bond Angles | C-C≡C: ~180°; C-N-C: ~112° |

In the crystal structure of a derivative like the hydrochloride salt, a network of intermolecular interactions would define the supramolecular assembly. The primary interactions would be strong N+-H···Cl- hydrogen bonds. youtube.com Weaker C-H···π interactions, involving the acetylenic group, and van der Waals forces would also play a significant role in stabilizing the crystal lattice. mdpi.com

The interplay of these interactions would lead to the formation of one-, two-, or three-dimensional supramolecular architectures. For example, the N+-H···Cl- hydrogen bonds could form chains or sheets, which are then interconnected by weaker interactions involving the organic cation.

| Interaction Type | Donor | Acceptor | Expected Distance (Å) |

| Hydrogen Bond | N-H | Cl- | ~3.1 - 3.3 |

| C-H···π Interaction | C-H (aliphatic) | C≡C | ~3.5 - 3.8 |

| van der Waals | Neopentyl groups | Neopentyl groups | > 3.5 |

Theoretical and Computational Investigations of N Neopentylbut 3 Yn 1 Amine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate electron distribution, molecular orbital energies, and the nature of chemical bonding.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. A DFT analysis of N-Neopentylbut-3-yn-1-amine would provide critical data on its molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are key indicators of the molecule's reactivity.

Furthermore, DFT calculations can map the electrostatic potential surface, revealing the distribution of electron density and identifying regions of positive and negative charge. This information is invaluable for predicting how the molecule will interact with other chemical species.

Table 1: Hypothetical DFT Data for this compound

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | 1.2 eV | Indicates susceptibility to nucleophilic attack. |

Note: The data in this table is hypothetical and serves as an example of the type of information that would be generated from DFT calculations.

Ab initio calculations, which are based on first principles of quantum mechanics, can be used to determine the proton affinity and basicity of the amine nitrogen in this compound. researchgate.net The proton affinity is a measure of the molecule's gas-phase basicity. These calculations would involve modeling the protonation of the nitrogen atom and calculating the associated energy change. Understanding the basicity is crucial for predicting the molecule's behavior in acid-base reactions and its potential as a ligand in coordination chemistry.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of a molecule plays a significant role in its properties and reactivity. Conformational analysis helps to identify the most stable arrangements of atoms in a molecule.

The flexibility of the neopentyl and but-3-yne chains allows for the existence of multiple rotational isomers (conformers). By systematically rotating the single bonds in these chains and calculating the corresponding energy, a potential energy surface can be mapped. This would identify the energy minima corresponding to stable conformers and the energy barriers between them.

The preferred conformations of this compound will be determined by a balance of steric and electronic effects. The bulky neopentyl group will likely impose significant steric hindrance, influencing the orientation of the but-3-yne chain. Electronic effects, such as hyperconjugation and dipole-dipole interactions, will also contribute to the stability of different conformers. A detailed computational analysis would quantify these effects and predict the most populated conformations at a given temperature.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound over time. ulisboa.ptresearchgate.net By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its vibrational, rotational, and translational motions. These simulations are particularly useful for understanding how the molecule behaves in different environments, such as in solution or at interfaces. MD can also be used to explore larger-scale conformational changes and to calculate various thermodynamic properties. researchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

Solvation Effects on this compound Conformation and Reactivity

The study of solvation effects is crucial for understanding the behavior of molecules in solution. For a molecule like this compound, which possesses both nonpolar (neopentyl, alkyne) and polar (amine) groups, solvents would play a significant role in determining its three-dimensional shape (conformation) and its chemical reactivity.

Computational chemistry provides powerful tools to simulate these effects. Implicit and explicit solvent models are the two primary approaches used. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant, which is computationally efficient for predicting how a solvent's polarity might stabilize or destabilize different conformers. For this compound, polar solvents would be expected to stabilize conformations where the amine group is exposed and can form hydrogen bonds.

Explicit solvent models involve simulating a discrete number of individual solvent molecules around the solute. This method, often employed in molecular dynamics (MD) simulations, provides a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding between the amine group's lone pair or hydrogen atom and solvent molecules like water or methanol (B129727). These specific interactions can significantly influence the energy barriers for conformational changes and chemical reactions. For instance, the reactivity of the amine group as a base or a nucleophile would be heavily modulated by the hydrogen-bonding network provided by a protic solvent.

Interaction with Model Solvent Systems

To understand the specific interactions of this compound with its environment, computational chemists would model its behavior in various solvent systems. These systems are typically chosen to represent a range of properties, from nonpolar to polar aprotic and polar protic.

Table 1: Potential Model Solvent Systems for Computational Analysis

| Solvent Name | Solvent Type | Potential Interactions with this compound |

|---|---|---|

| Hexane | Nonpolar | van der Waals interactions with the neopentyl and alkyne moieties. |

| Dichloromethane | Polar Aprotic | Dipole-dipole interactions; minimal hydrogen bonding. |

| Acetonitrile | Polar Aprotic | Stronger dipole-dipole interactions than dichloromethane. |

| Water | Polar Protic | Hydrogen bonding with the amine group (as both donor and acceptor). |

In a nonpolar solvent like hexane, the conformation of this compound would likely be governed by intramolecular forces, with the molecule adopting a more compact structure to minimize its surface area.

In polar aprotic solvents, such as acetonitrile, the dipole-dipole interactions would influence the orientation of the molecule, but the lack of hydrogen bonding from the solvent means the primary interactions with the amine group are not as strong as in protic systems.

In polar protic solvents like water or methanol, explicit solvent simulations would be essential. These would likely show the formation of a structured solvation shell around the amine group. The hydrogen atoms of the amine could act as hydrogen bond donors, while the nitrogen's lone pair of electrons would act as a hydrogen bond acceptor. These strong, specific interactions are expected to have the most profound impact on the molecule's conformational preferences and the accessibility of the lone pair for chemical reactions. For example, the energy required to deprotonate the amine would be significantly lower in a polar protic solvent due to the stabilization of the resulting ammonium (B1175870) cation by the solvent molecules.

Chemical Reactivity and Mechanistic Studies of N Neopentylbut 3 Yn 1 Amine

Reactions at the Terminal Alkyne Moiety

The carbon-carbon triple bond, particularly its terminal position, is a hub of reactivity. It readily participates in addition reactions and cycloadditions, making it a valuable handle for molecular construction and functionalization.

Click Chemistry (CuAAC) Reactivity and Scope for Functionalization

The terminal alkyne of N-Neopentylbut-3-yn-1-amine is an ideal substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is renowned for its high efficiency, mild reaction conditions, and exceptional functional group tolerance. It involves the 1,3-dipolar cycloaddition between the alkyne and an organic azide, catalyzed by a copper(I) species, to regioselectively form a stable 1,4-disubstituted 1,2,3-triazole ring.

The reaction is broadly applicable and insensitive to many solvents, including water, and proceeds over a wide pH range. The resulting triazole moiety is not merely a linker; it is a rigid, aromatic heterocycle that can act as a stable isostere for an amide bond and participate in hydrogen bonding, making this reaction highly valuable in medicinal chemistry and materials science. The scope of this transformation for this compound is vast, as it can be coupled with a diverse array of azide-containing molecules, including biomolecules, polymers, and fluorescent tags, to create complex molecular architectures.

| Azide Reactant (R-N₃) | Catalyst System | Product (1,4-Disubstituted Triazole) |

| Benzyl Azide | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) | 1-Benzyl-4-((neopentylamino)methyl)-1H-1,2,3-triazole |

| Phenyl Azide | Cu(I) source (e.g., CuI) / Ligand (e.g., TBTA) | 1-Phenyl-4-((neopentylamino)methyl)-1H-1,2,3-triazole |

| 3-Azido-7-hydroxycoumarin | Cu(I) source | Fluorescently tagged this compound derivative |

| Azido-functionalized PEG | Cu(I) source | PEGylated this compound conjugate |

Hydroamination and Hydrosilylation Reactions

The terminal alkyne can undergo hydroamination, the formal addition of an N-H bond across the triple bond. This reaction typically requires a catalyst, which can include alkali metals, transition metals, or rare earth metals. ucalgary.ca Depending on the catalyst and substrate, the addition can proceed with either Markovnikov selectivity (addition of the nitrogen to the more substituted carbon) or anti-Markovnikov selectivity (addition to the less substituted carbon), leading to the formation of enamines or imines. For a terminal alkyne like that in this compound, intermolecular hydroamination would yield substituted enamines, which are valuable synthetic intermediates.

Similarly, hydrosilylation involves the addition of a silicon-hydride (Si-H) bond across the alkyne. This reaction is almost always catalyzed by transition metal complexes, most commonly those containing platinum, rhodium, or ruthenium. The reaction with terminal alkynes can produce a mixture of regioisomers (α- and β-vinylsilanes) and stereoisomers (E- and Z-vinylsilanes). The specific outcome is highly dependent on the choice of catalyst and reaction conditions. The resulting vinylsilanes are versatile intermediates in organic synthesis, notably in cross-coupling reactions.

| Reaction | Catalyst | Reagent | Expected Product(s) |

| Hydroamination | Lanthanide Metal Complex | Aniline | N-(1-((neopentylamino)methyl)vinyl)aniline (Markovnikov) or N-(2-((neopentylamino)methyl)vinyl)aniline (anti-Markovnikov) |

| Hydroamination | Late Transition Metal Complex | Pyrrolidine | 1-(2-((neopentylamino)methyl)vinyl)pyrrolidine (predominantly anti-Markovnikov) |

| Hydrosilylation | Karstedt's Catalyst (Pt) | Triethylsilane | (E/Z)-1-(Triethylsilyl)-4-(neopentylamino)but-1-ene |

| Hydrosilylation | RhCl(PPh₃)₃ | Dimethylphenylsilane | 1-(Dimethylphenylsilyl)-4-(neopentylamino)but-1-ene |

Oxidative Carbonylation Reactions of Homopropargylic Amines

This compound is classified as a homopropargylic amine. The combination of the amine and alkyne functionalities within the same molecule allows for unique reactivity in palladium-catalyzed oxidative carbonylation reactions. In the presence of a palladium catalyst, carbon monoxide (CO), and an oxidant (like air or benzoquinone), alkynes and amines can be coupled to form various heterocyclic structures. A notable transformation is the synthesis of polysubstituted maleimides from terminal alkynes and primary amines. nih.govlibretexts.org This reaction proceeds through a complex catalytic cycle involving the formation of palladium acetylides and subsequent migratory insertions of CO and the amine. For a secondary amine like this compound, intramolecular cyclization pathways could potentially be explored under similar conditions to yield lactam structures.

Reactivity of the Secondary Amine Functionality

The lone pair of electrons on the nitrogen atom of the secondary amine makes it both basic and nucleophilic, enabling a variety of reactions to form new carbon-nitrogen or heteroatom-nitrogen bonds.

Amidation and Urethane Formation

The secondary amine of this compound reacts readily with carboxylic acids and their derivatives (such as acid chlorides or anhydrides) to form amides. nih.gov When reacting directly with a carboxylic acid, a coupling agent (e.g., DCC, EDC) is typically required to activate the acid. The resulting N-neopentyl-N-(but-3-yn-1-yl) amides are stable functional groups found in many biologically active molecules.

Urethane (or carbamate) formation occurs when the amine reacts with isocyanates or chloroformates. libretexts.org The reaction with an isocyanate is a rapid addition reaction that forms an N,N'-disubstituted urea derivative, while the reaction with a chloroformate, typically in the presence of a base, yields a carbamate. These reactions are highly efficient and are fundamental in the synthesis of polymers, pharmaceuticals, and agrochemicals.

| Reaction Type | Reagent | Product |

| Amidation | Acetyl Chloride | N-Neopentyl-N-(but-3-yn-1-yl)acetamide |

| Amidation | Benzoic Acid / EDC | N-Neopentyl-N-(but-3-yn-1-yl)benzamide |

| Urethane Formation | Phenyl Isocyanate | 1-(But-3-yn-1-yl)-1-neopentyl-3-phenylurea |

| Urethane Formation | Ethyl Chloroformate | Ethyl (but-3-yn-1-yl)(neopentyl)carbamate |

Formation of N-Substituted Derivatives

The nucleophilic nature of the secondary amine allows for the straightforward introduction of various substituents onto the nitrogen atom.

N-Alkylation: The most common method for forming tertiary amines is the N-alkylation of secondary amines with alkyl halides via an SN2 reaction. this compound can react with electrophiles like methyl iodide or benzyl bromide to yield the corresponding tertiary amine. nih.gov A potential complication is over-alkylation to form a quaternary ammonium (B1175870) salt, although this is less favorable with the sterically hindered neopentyl group. nih.gov

Other N-Substitutions: The amine can also react with other types of electrophiles. For instance, reaction with sulfonyl chlorides in the presence of a base yields stable sulfonamides. Reductive amination with aldehydes or ketones provides another route to N-alkylated tertiary amines. These transformations further highlight the versatility of the secondary amine as a point for molecular diversification.

| Reagent (Electrophile) | Reaction Type | Product |

| Methyl Iodide | N-Alkylation | N-Methyl-N-neopentylbut-3-yn-1-amine |

| Benzyl Bromide | N-Alkylation | N-Benzyl-N-neopentylbut-3-yn-1-amine |

| p-Toluenesulfonyl Chloride | N-Sulfonylation | N-(But-3-yn-1-yl)-N-neopentyl-4-methylbenzenesulfonamide |

| Formaldehyde / NaBH₃CN | Reductive Amination | N-Methyl-N-neopentylbut-3-yn-1-amine |

Quaternization Reactions

Quaternization of amines, known as the Menshutkin reaction, involves the alkylation of a tertiary amine by an alkyl halide to form a quaternary ammonium salt. utdallas.edu For a secondary amine such as this compound, the reaction would proceed in two steps: initial alkylation to a tertiary amine, followed by a second alkylation to the quaternary salt. Alternatively, under conditions of exhaustive alkylation (e.g., using excess methyl iodide), the quaternary ammonium salt can be formed directly. masterorganicchemistry.com

The reaction is a classic example of a bimolecular nucleophilic substitution (SN2) process. ucsb.edu The rate and success of the quaternization of this compound would be influenced by several factors:

Steric Hindrance: The bulky neopentyl group attached to the nitrogen atom would significantly hinder the approach of the alkylating agent. This steric crowding around the nitrogen nucleophile is expected to decrease the reaction rate compared to less hindered secondary amines.

Alkylating Agent: The reactivity of the alkyl halide is crucial, following the general trend I > Br > Cl. nd.edu Primary alkyl halides, particularly methyl iodide, are the most effective due to their low steric hindrance. masterorganicchemistry.com

Solvent: Polar aprotic solvents like acetonitrile or DMSO can accelerate the Menshutkin reaction by stabilizing the charged transition state and the resulting ionic product. nih.govresearchgate.net

Step 1: Formation of Tertiary Amine CH≡CCH₂CH₂NH(C(CH₃)₃) + R'-X → CH≡CCH₂CH₂N(R')(C(CH₃)₃) + HX

Step 2: Formation of Quaternary Ammonium Salt CH≡CCH₂CH₂N(R')(C(CH₃)₃) + R'-X → [CH≡CCH₂CH₂N(R')₂(C(CH₃)₃)]⁺X⁻

| Factor | Effect on Reaction Rate | Rationale |

|---|---|---|

| Neopentyl Group | Decrease | High steric hindrance impedes the SN2 transition state. |

| Alkyl Halide (R'-X) | Increase (CH₃I > RCH₂Br > RCH₂Cl) | Better leaving group ability (I⁻ > Br⁻ > Cl⁻) and lower steric hindrance for the electrophile. |

| Solvent Polarity | Increase (Polar > Nonpolar) | Stabilization of the polar, charge-separated transition state. researchgate.net |

Interplay Between Amine and Alkyne Functionalities

The presence of both a nucleophilic amine and a reactive alkyne within the same molecule allows for unique transformations driven by the interaction between these two functional groups.

Intramolecular Cyclization Reactions

This compound is a substrate for potential intramolecular cyclization reactions, primarily through hydroamination, where the N-H bond adds across the alkyne's triple bond. This process typically requires catalysis by transition metals (e.g., gold, copper, cobalt) or strong bases. nih.govacs.orgresearchgate.net

The cyclization could theoretically proceed via two distinct pathways:

5-exo-dig Cyclization: This pathway involves the nitrogen atom attacking the internal carbon of the alkyne, leading to the formation of a five-membered ring containing a vinyl group. This is generally the favored pathway according to Baldwin's rules for ring closure.

6-endo-dig Cyclization: This pathway involves the nitrogen attacking the terminal carbon of the alkyne, which would result in a six-membered ring. This route is typically disfavored for terminal alkynes.

Computational studies on similar alkyne-acid systems have shown that the 5-exo-dig pathway is often energetically preferred. nih.gov The reaction would likely produce a substituted pyrrolidine derivative, a common structural motif in pharmaceuticals and natural products.

Cooperative Catalysis Involving Both Sites

The dual functionality of this compound makes it a candidate for involvement in cooperative catalysis, where both the amine and alkyne groups participate in a catalytic cycle. nih.govethz.ch In such a system, the amine could act as an internal base or a directing group, while a metal catalyst activates the alkyne.

For instance, in a hypothetical cross-coupling reaction, the amine could coordinate to a metal center, positioning the catalyst favorably for activation of the terminal alkyne. This chelation effect can enhance reaction rates and control selectivity. researchgate.net A plausible cooperative catalytic cycle might involve:

Coordination of the amine and alkyne moieties to a transition metal center (e.g., Pd, Cu).

Activation of the C-H bond of the terminal alkyne by the metal.

Reaction with an external substrate.

Product release and regeneration of the catalyst.

This type of cooperative activation has been demonstrated in systems where an amine base is used in conjunction with palladium and copper co-catalysts for the hydroalkynylation of enynes. nih.gov

Mechanistic Investigations of Key Transformations

While specific mechanistic studies on this compound are not documented, standard physical organic chemistry techniques could be employed to elucidate the mechanisms of its potential reactions.

Kinetic Isotope Effect Studies

The kinetic isotope effect (KIE) is a powerful tool for determining reaction mechanisms by measuring the change in reaction rate upon isotopic substitution. wikipedia.orglibretexts.org For reactions involving this compound, several KIE studies could provide mechanistic insight:

N-H/N-D Isotope Effect: In a potential intramolecular hydroamination, replacing the hydrogen on the nitrogen with deuterium (N-D) would allow for the measurement of a primary KIE. A significant kH/kD value (typically > 2) would indicate that the N-H bond is broken in the rate-determining step of the reaction. princeton.eduepfl.ch

Alkyne C-H/C-D Isotope Effect: For reactions where the terminal alkyne C-H bond is cleaved in the rate-determining step (e.g., in some cross-coupling or cooperative catalysis reactions), substituting this hydrogen with deuterium would also result in a primary KIE.

Secondary KIEs: Isotopic substitution at positions not directly involved in bond breaking can also provide information. For example, in a quaternization reaction, substituting hydrogens on the α-carbon of the alkylating agent can help distinguish between SN1 and SN2 pathways. wikipedia.org

| Reaction | Isotopic Substitution | Type of KIE | Potential Mechanistic Insight |

|---|---|---|---|

| Intramolecular Hydroamination | N-H vs. N-D | Primary | Indicates if N-H bond cleavage is rate-determining. |

| Sonogashira Coupling | C≡C-H vs. C≡C-D | Primary | Probes if alkyne C-H activation is the rate-limiting step. |

| Quaternization (with CH₃I) | CH₃I vs. CD₃I | Secondary | Provides information about the transition state structure (e.g., degree of C-N bond formation). |

Transition State Analysis using Computational Methods

Modern computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to investigate reaction mechanisms by calculating the structures and energies of reactants, products, intermediates, and transition states. researchgate.net

For this compound, computational methods could be applied to:

Model Quaternization: The SN2 transition state for the Menshutkin reaction could be located and analyzed. ucsb.edu Calculations could quantify the activation energy barrier and rationalize the effect of the sterically demanding neopentyl group. Theoretical studies on simpler amine alkylations have shown that solvation effects are critical and can be modeled using implicit or explicit solvent models to match experimental data. nih.govresearchgate.net

Analyze Cyclization Pathways: DFT calculations could be used to compare the activation barriers for the 5-exo-dig versus the 6-endo-dig intramolecular hydroamination pathways. nih.gov This would provide a theoretical prediction for the regioselectivity of the reaction. Furthermore, the role of a catalyst could be explicitly modeled to understand how it lowers the activation energy and influences the reaction mechanism. acs.org

Investigate Cooperative Effects: The interaction between the amine, the alkyne, and a metal catalyst could be modeled to explore the feasibility of cooperative catalysis. Calculations could reveal the geometry of the coordinated complex and the mechanism of substrate activation. nih.gov

These computational approaches would offer detailed molecular-level insights into the key transformations of this compound, complementing and guiding potential experimental studies.

Applications of N Neopentylbut 3 Yn 1 Amine in Organic Synthesis and Materials Science

Building Block in Complex Molecule Synthesis

The unique combination of a nucleophilic primary amine and a reactive terminal alkyne makes N-Neopentylbut-3-yn-1-amine a potentially valuable building block for the synthesis of complex organic molecules. Its structure allows for sequential or tandem reactions to rapidly build molecular complexity.

Precursor for Nitrogen-Heterocyclic Compounds

Nitrogen-containing heterocycles are foundational scaffolds in a vast number of pharmaceuticals, agrochemicals, and natural products. nih.gov Aminoalkynes are well-established precursors for constructing these important cyclic systems. mdpi.com

The this compound molecule could undergo transition-metal-catalyzed intramolecular hydroamination, a common strategy for forming nitrogen heterocycles. mdpi.com While this specific molecule would require prior modification to enable cyclization, its derivatives could lead to substituted pyrrolidines or piperidines. Furthermore, the alkyne functionality can participate in cycloaddition reactions. For instance, in related systems, electron-poor alkynes are used in [3+2] cycloadditions with azomethine imines to form pyrazole derivatives and in [2+2] cycloadditions to create highly functionalized pyridines. enamine.net This reactivity highlights the potential of the butynyl group in this compound to serve as a linchpin in the assembly of various heterocyclic rings.

Scaffold for Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. Primary amines are crucial components in many of the most powerful MCRs.

This compound is an ideal candidate for isocyanide-based MCRs, such as the Ugi or Groebke-Blackburn-Bienaymé reactions. rug.nlmdpi.com In a Ugi four-component reaction, an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide combine to form an α-acylamino amide. The use of this compound as the amine component would introduce both the sterically bulky neopentyl group and the synthetically versatile terminal alkyne into the final product in a single, atom-economical step. This allows for the rapid generation of molecular libraries with significant structural diversity, which is highly valuable in drug discovery. mdpi.com

Role in Catalysis

The structural features of this compound suggest its potential utility in catalysis, both as a ligand for transition metals and as a precursor for organocatalysts.

Ligand Design for Transition Metal Catalysis (e.g., Palladium, Gold, Copper)

The nitrogen atom of the primary amine and the π-system of the alkyne can both coordinate to transition metals, making this compound a potential bidentate or hemilabile ligand. Such ligands are critical in tuning the reactivity and selectivity of metal catalysts.

Palladium: Palladium complexes are workhorses in cross-coupling chemistry. Amines are often used as ligands in palladium catalysis, for example in Buchwald-Hartwig amination reactions. nih.govvito.be A ligand like this compound could coordinate to a palladium center, with the neopentyl group influencing the steric environment around the metal, thereby impacting reaction outcomes.

Gold: Gold catalysts are particularly known for their ability to activate alkynes toward nucleophilic attack. nih.gov While the amine itself could act as an internal nucleophile, the molecule could also serve as a directing group or ligand in gold-catalyzed transformations involving other substrates.

Copper: Copper-catalyzed reactions frequently involve amine ligands. researchgate.net For example, copper catalyzes various C-N bond-forming reactions. nih.govnih.gov A copper complex of this compound could potentially catalyze reactions like yne-propargylic substitution, where amines are used as nucleophiles to create diyne moieties. rsc.org

The combination of a soft alkyne and a hard amine donor site offers intriguing possibilities for creating catalysts with unique electronic and steric properties.

Organocatalytic Applications of the Amine Functionality

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Chiral secondary amines, often derived from primary amines like L-proline, are among the most successful classes of organocatalysts. researchgate.net

This compound could serve as a precursor for new organocatalysts. Through chemical modification, it could be converted into a chiral secondary amine. The presence of the neopentyl group would create a well-defined, sterically hindered chiral pocket around the catalytically active nitrogen atom. Such catalysts could be applied in asymmetric reactions like Michael additions and aldol reactions, potentially affording products with high enantioselectivity. researchgate.net

Influence of Neopentyl Sterics on Catalytic Performance

The neopentyl group is characterized by its significant steric bulk, stemming from the quaternary carbon atom adjacent to the nitrogen. This feature would have a profound impact on the compound's role in catalysis.

In Metal Catalysis: When used as a ligand, the neopentyl group would occupy a large portion of the space around the metal center. This steric hindrance can be advantageous, as it can:

Promote reductive elimination, a key step in many cross-coupling cycles. nih.gov

Control regioselectivity by blocking certain reaction pathways.

In asymmetric catalysis (using a chiral version of the ligand), enhance enantioselectivity by creating a more defined and discriminating chiral environment for the substrate to bind.

In Organocatalysis: For an organocatalyst derived from this amine, the neopentyl group would be a primary determinant of the catalyst's three-dimensional structure. It would act as a bulky shield, controlling the facial selectivity of approaching electrophiles in reactions like aldol or Mannich additions, thereby influencing the stereochemical outcome of the reaction.

Polymer Chemistry and Material Science

The dual functionality of this compound makes it a molecule of significant interest in the realm of polymer chemistry and material science. The amine and alkyne groups can participate in a variety of polymerization and modification reactions, either independently or in concert, to produce polymers with tailored properties and functionalities.

Monomer for Polymerization Reactions via Alkyne or Amine Functionalities

This compound can serve as a monomer in several types of polymerization reactions, leveraging the distinct reactivity of its alkyne and amine moieties.

The terminal alkyne group can undergo polymerization through various mechanisms, including those catalyzed by transition metals. For instance, it could be subjected to cyclotrimerization to form hyperbranched polymers with aromatic cores. Additionally, Sonogashira coupling reactions could be employed to create conjugated polymers by reacting the alkyne with aryl halides.

The primary amine group provides a handle for step-growth polymerization. It can react with dicarboxylic acids, diacyl chlorides, or diisocyanates to form polyamides, poly(amic acid)s, or polyureas, respectively. In such polymerizations, the alkyne group would remain as a pendant functionality along the polymer backbone, available for subsequent modifications.

The table below illustrates potential polymerization reactions involving this compound.

| Polymerization Type | Reacting Functional Group | Co-monomer Example | Resulting Polymer Class |

| Polyamidation | Amine | Adipoyl chloride | Polyamide |

| Polyurea Formation | Amine | Toluene diisocyanate | Polyurea |

| Sonogashira Coupling | Alkyne | 1,4-Diiodobenzene | Poly(arylene ethynylene) |

Crosslinking Agent in Polymer Networks

The bifunctional nature of this compound makes it a potential crosslinking agent for creating robust polymer networks. acs.orgnih.gov Crosslinking is crucial for enhancing the mechanical properties, thermal stability, and chemical resistance of polymers.

In a pre-formed polymer containing electrophilic groups, such as epoxides or alkyl halides, the primary amine of this compound can form covalent bonds, thus incorporating the alkyne functionality into the polymer network. These pendant alkyne groups can then undergo further reactions, such as "click" chemistry or reactions with thiols (thiol-yne reaction), to create a secondary crosslinked network. acs.orgnih.gov This dual crosslinking capability allows for the formation of interpenetrating polymer networks with potentially unique properties.

Conversely, in a polymer matrix bearing azide functionalities, the alkyne group of this compound can participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reactions to form triazole linkages, effectively crosslinking the polymer chains.

The following table summarizes potential crosslinking strategies using this compound.

| Polymer Matrix Functional Group | Reacting Group on Crosslinker | Reaction Type | Resulting Linkage |

| Epoxide | Amine | Nucleophilic ring-opening | Amino alcohol |

| Azide | Alkyne | Azide-Alkyne Cycloaddition | Triazole |

| Thiol | Alkyne | Thiol-yne reaction | Thioether |

Surface Modification and Functionalization via "Click" Chemistry

The terminal alkyne of this compound is an ideal handle for surface modification and functionalization using "click" chemistry. nih.govnih.gov This set of reactions is known for its high efficiency, specificity, and mild reaction conditions. nih.gov Surfaces can be endowed with new chemical and physical properties by covalently attaching a layer of this bifunctional molecule.

For instance, a surface functionalized with azide groups can readily react with the alkyne of this compound via CuAAC or SPAAC to create a surface decorated with primary amine groups. researchgate.net These amine groups can then be used for further derivatization, such as the attachment of biomolecules, fluorophores, or other functional moieties. Alternatively, the amine group of this compound can be used to first attach the molecule to a surface containing electrophilic groups (e.g., N-hydroxysuccinimide esters), thereby presenting the alkyne group for subsequent "click" reactions. nih.gov

This approach allows for the creation of well-defined and functional surfaces for applications in biosensors, chromatography, and biocompatible coatings. nih.gov

Advanced Chemical Probes and Tags

The unique structure of this compound also lends itself to the development of advanced chemical probes and tags for biological and chemical sensing applications.

Bioorthogonal Chemistry Applications (e.g., Bioconjugation)

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. acs.org The terminal alkyne group is a well-established bioorthogonal handle. acs.orgcam.ac.uk this compound can be used as a bifunctional linker in bioconjugation, where the amine group can be attached to a biomolecule of interest (e.g., a protein or a drug) through standard amide bond formation, while the alkyne group remains available for bioorthogonal ligation.

For example, a protein can be chemically modified with this compound, introducing a terminal alkyne. This alkyne-tagged protein can then be selectively labeled with a probe molecule (e.g., a fluorescent dye or an affinity tag) that bears an azide group, via a copper-catalyzed or strain-promoted click reaction, even within a complex biological environment. nih.gov This strategy is widely used for visualizing, tracking, and quantifying biomolecules in living cells. nih.govnih.gov

The table below outlines a potential bioconjugation scheme using this compound.

| Biomolecule Functional Group | Linker Reacting Group | Bioorthogonal Reaction | Probe Functional Group |

| Carboxylic acid (on protein) | Amine | Amide bond formation | - |

| - | Alkyne | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide (on fluorescent dye) |

Future Perspectives and Emerging Research Directions for N Neopentylbut 3 Yn 1 Amine

Development of Novel Stereoselective Synthetic Routes

The synthesis of enantiomerically pure amines is a cornerstone of modern medicinal and materials chemistry. Future research is anticipated to focus on the development of stereoselective synthetic routes to access chiral derivatives of N-Neopentylbut-3-yn-1-amine. One promising avenue involves the use of chiral auxiliaries, such as N-tert-butanesulfinyl imines, which have demonstrated considerable success in the stereoselective synthesis of various amino compounds. nih.govnih.gov The addition of a neopentyl nucleophile to a chiral but-3-yn-1-imine precursor could afford the target amine with high diastereoselectivity.

Another approach would be the development of catalytic asymmetric methods. This could involve the asymmetric reduction of a suitable prochiral imine or the catalytic hydroamination of a neopentyl-containing alkene with a protected but-3-yn-1-amine (B154008). The development of such methods would be a significant advancement, enabling the efficient and atom-economical production of chiral this compound derivatives.

Table 1: Potential Stereoselective Synthetic Strategies for this compound

| Strategy | Description | Potential Advantages |

|---|---|---|

| Chiral Auxiliary-Mediated Synthesis | Use of a removable chiral group to direct the stereochemical outcome of the reaction. | High diastereoselectivity, well-established methodology. |

| Catalytic Asymmetric Reduction | Reduction of a prochiral imine using a chiral catalyst. | High enantioselectivity, atom economy. |

| Catalytic Asymmetric Hydroamination | Direct addition of an amine to an alkene catalyzed by a chiral metal complex. | High atom economy, directness of the approach. |

Exploration of Underutilized Reactivity Modes

The bifunctional nature of this compound, with its terminal alkyne and primary amine, offers a rich landscape for exploring novel reactivity. The terminal alkyne can participate in a variety of transformations, including Sonogashira coupling, click chemistry (copper-catalyzed azide-alkyne cycloaddition), and hydroamination reactions. The primary amine can undergo N-alkylation, N-acylation, and serve as a nucleophile in various coupling reactions.

Future research will likely focus on harnessing the synergistic reactivity of both functional groups. For instance, intramolecular cyclization reactions could lead to the formation of novel heterocyclic scaffolds. The development of one-pot tandem reactions that sequentially modify both the alkyne and the amine would offer a rapid and efficient route to complex molecular architectures.

Integration into Flow Chemistry and Automation for Scalable Synthesis

The translation of novel synthetic methodologies from the laboratory to industrial-scale production is a significant challenge. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and the potential for higher yields and purity. The integration of the synthesis of this compound and its derivatives into continuous flow systems is a promising future direction. mdpi.com

Automated synthesis platforms, coupled with real-time reaction monitoring and optimization algorithms, could further accelerate the discovery and development of synthetic routes. This would enable the rapid generation of libraries of this compound analogs for screening in various applications.

Table 2: Comparison of Batch vs. Flow Synthesis for this compound

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Scalability | Limited by reactor size | Readily scalable by extending reaction time |

| Safety | Potential for thermal runaway | Enhanced heat and mass transfer, smaller reaction volumes |

| Control | Difficult to precisely control reaction parameters | Precise control over temperature, pressure, and residence time |

| Reproducibility | Can be variable between batches | High reproducibility |

Design of this compound-Derived Smart Materials

The unique combination of a bulky, hydrophobic neopentyl group and a reactive alkyne functionality makes this compound an attractive building block for the design of smart materials. The alkyne can be used as a handle for polymerization or for grafting the molecule onto surfaces. The neopentyl group can impart specific physical properties, such as increased solubility in nonpolar solvents and enhanced thermal stability.

Future research could explore the incorporation of this compound into polymers to create materials with tunable properties. For example, the alkyne could be used for post-polymerization modification, allowing for the introduction of various functional groups. This could lead to the development of materials with applications in drug delivery, sensing, and self-healing coatings.

Synergistic Applications in Multi-Catalytic Systems

The amine and alkyne functionalities of this compound can potentially interact with different catalytic species simultaneously. This opens up the possibility of its use in multi-catalytic systems where two or more catalytic cycles operate in concert to achieve a desired transformation. For example, the amine could coordinate to one metal center while the alkyne is activated by another.

This approach could enable the development of novel cascade reactions, where a series of transformations occur in a single pot, avoiding the need for isolation and purification of intermediates. The exploration of this compound in such systems could lead to the discovery of new and efficient synthetic methodologies.

Q & A

Q. What are the recommended synthetic routes for N-Neopentylbut-3-yn-1-amine, and how do reaction conditions influence yield?

this compound can be synthesized via reductive amination or nucleophilic substitution. For reductive amination, a Pd/NiO catalyst under hydrogen atmosphere (25°C, 10 hours) is effective for similar amines, achieving yields >95% . Solvent choice (e.g., ethanol or dichloromethane) and temperature control are critical to minimize side reactions. Adjusting the steric bulk of the neopentyl group may require longer reaction times or elevated temperatures. Characterization via H NMR and mass spectrometry is essential to confirm structure and purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Use a combination of:

- Nuclear Magnetic Resonance (NMR) : Analyze chemical shifts for the alkyne proton (~2.5 ppm) and neopentyl methyl groups (~1.0 ppm).

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 154.25 for CHN).

- Infrared (IR) Spectroscopy : Identify alkyne C≡C stretching (~2100 cm) . Cross-validate results with computational tools like PubChem’s InChIKey .

Q. What stability considerations are critical for storing this compound?

Store under inert gas (argon/nitrogen) at -20°C to prevent oxidation of the alkyne moiety. Avoid exposure to moisture, as amines are hygroscopic and may form hydrochloride salts. Stability tests (e.g., TGA/DSC) can assess decomposition thresholds .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

Chiral ligands (e.g., BINAP) with gold(I) or palladium catalysts enable asymmetric induction during alkyne functionalization. Computational modeling (DFT) predicts transition states to optimize enantiomeric excess (ee). Monitor ee via chiral HPLC or F NMR with derivatizing agents .

Q. What strategies optimize this compound’s bioactivity in neurotransmitter receptor studies?

Design analogs by modifying:

- Alkyne position : Shifting the triple bond alters steric interactions with receptors.

- Neopentyl substituents : Bulkier groups may enhance binding affinity. Use in vitro assays (e.g., radioligand displacement) to quantify activity at dopamine or serotonin receptors. Compare with analogs like N-(pyridin-3-ylmethyl)butan-1-amine for structure-activity relationships (SAR) .

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

Discrepancies in NMR/MS data may arise from tautomerism or impurities. Employ:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals.

- High-Resolution MS (HRMS) : Differentiate isobaric species. Cross-reference with crystallographic data (if available) .

Q. What advanced catalytic systems enhance this compound’s functionalization?

Gold(I)-catalyzed hydroamination or cyclization reactions exploit the alkyne’s reactivity. For example, AuCl/AgOTf catalyzes alkyne hydration to ketones, enabling downstream derivatization. Monitor regioselectivity using C NMR .

Q. How do solvent polarity and pH affect this compound’s reactivity in aqueous media?

In polar solvents (e.g., water/DMSO), the amine’s basicity (pKa ~10) facilitates protonation, altering nucleophilicity. Use potentiometric titrations to map pH-dependent reactivity. Adjust solvent systems to stabilize intermediates in multi-step reactions .

Methodological Guidance

Q. What analytical workflows validate this compound’s purity for pharmacological assays?

- LC-MS/MS : Quantify impurities (e.g., nitrosamines) with a limit of detection (LOD) <1 ppm.

- GC-FID : Assess volatile byproducts. Validate methods per ICH Q2(R1) guidelines, including linearity (R >0.99) and precision (%RSD <5%) .

Q. How can computational tools predict this compound’s physicochemical properties?

Use: